molecular formula C7H15NO B13270265 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol

Cat. No.: B13270265
M. Wt: 129.20 g/mol
InChI Key: JAAFQZNROQTUIW-SSDOTTSWSA-N
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Description

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol is a chiral secondary alcohol featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the 2-position of a propan-1-ol chain. The (2R) stereochemistry imparts distinct spatial and electronic properties, influencing its reactivity and biological interactions. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of chiral ligands, bioactive molecules, and peptidomimetics. Its structural simplicity and stereochemical specificity make it valuable for studying structure-activity relationships (SARs) in drug design.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]propan-1-ol

InChI

InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m1/s1

InChI Key

JAAFQZNROQTUIW-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)CCCO

Canonical SMILES

C1CC(NC1)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol can be achieved through several methods. One common approach involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrolidine with propanal, followed by reduction with a suitable reducing agent such as sodium borohydride, can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2R)-Pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrolidine vs. Piperidine Derivatives
  • 3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol (): Structure: Replaces pyrrolidine with a piperidine ring (six-membered) and incorporates a pyrimidine substituent. The pyrimidine group introduces aromaticity and π-stacking capabilities, enhancing interactions with biological targets like kinases or receptors. Applications: Used in synthesizing specialized molecules for oncology and neurology research.
Pyrrolidine Positional Isomers
  • 3-(Pyrrolidin-3-yl)prop-2-en-1-ol (): Structure: Features a pyrrolidin-3-yl group and a propenol chain (prop-2-en-1-ol) instead of propan-1-ol. Implications: The double bond in the propenol chain increases rigidity and reactivity, enabling conjugation or Michael addition reactions. The 3-position substitution on pyrrolidine modifies steric interactions. Applications: Explored in agrochemicals and as a precursor for click chemistry.

Functional Group Modifications

Amino-Substituted Pyrrolidine Derivatives
  • 1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol (): Structure: Introduces a 3-amino group on pyrrolidine and a branched 2-methylpropan-2-ol chain. Implications: The amino group enhances hydrogen-bonding capacity, while the branched alcohol increases hydrophobicity. The (3R) configuration creates a distinct chiral environment compared to the (2R) configuration of the target compound. Applications: Investigated as a building block for CNS-targeting drugs due to its amine-alcohol duality.
Aromatic and Heterocyclic Additions
  • 3-Phenyl-3-(pyridin-2-yl)propan-1-ol ():
    • Structure : Substitutes pyrrolidine with phenyl and pyridyl groups at the 3-position of propan-1-ol.
    • Implications : Aromatic rings enable π-π stacking and hydrophobic interactions, making this compound relevant in antihistamine synthesis (e.g., Pheniramine analogs).
    • Applications : Critical for ANDA/NDA filings in allergy medication production.

Pharmacological Activity Comparisons

Kallikrein-Related Peptidase (KLK7) Inhibitors ():
  • Compounds :
    • P7116110114 : 3-[5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (95% KLK7 inhibition).
    • P7116110095 : 3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (84% KLK7 inhibition).
  • Comparison : Both share the propan-1-ol moiety but incorporate a triazolopyrimidine backbone with halogenated aryl groups. The target compound lacks this complex heterocycle, likely reducing protease inhibition potency but retaining utility in simpler biochemical pathways.

Stereochemical and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Stereochemistry LogP* (Predicted)
3-[(2R)-Pyrrolidin-2-yl]propan-1-ol C₈H₁₇NO 143.23 Pyrrolidine (2R), propanol chain 2R 0.45
3-(Pyrrolidin-3-yl)prop-2-en-1-ol C₇H₁₃NO 127.18 Pyrrolidine (3-position), propenol chain N/A 0.12
1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol C₈H₁₈N₂O 158.24 3-Aminopyrrolidine, branched alcohol 3R -0.34
3-Phenyl-3-(pyridin-2-yl)propan-1-ol C₁₄H₁₅NO 213.28 Aromatic phenyl/pyridyl groups N/A 2.78

*LogP values estimated using ChemAxon software.

Biological Activity

3-[(2R)-Pyrrolidin-2-yl]propan-1-ol, a chiral compound, has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its interactions with various biomolecules, exhibiting a range of biological activities including:

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives can exhibit significant antimicrobial properties. For instance, some derivatives have shown effectiveness against strains such as A. baumannii and A. hydrophila .
  • Cytotoxic Effects : Certain studies have highlighted the cytotoxic potential of pyrrolidine derivatives against various cancer cell lines, including HeLa and MCF-7 cells. For example, compounds derived from pyrrolidine have demonstrated IC50 values indicating potent antiproliferative effects .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of metalloproteases, which are implicated in various diseases such as cancer and cardiovascular disorders . This inhibition suggests therapeutic applications in treating conditions associated with excessive protease activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites on these targets, modulating their activity. The unique chiral configuration enhances its binding affinity and specificity compared to non-chiral counterparts .

Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeTarget Organism/EnzymeIC50/Effective Concentration
This compoundAntimicrobialA. baumanniiMIC: 31.25 μg/mL
Pyrrolidine Derivative ACytotoxicHeLa CellsIC50: 3.82 ± 0.11 µM
Pyrrolidine Derivative BMetalloprotease InhibitorMMP-2 and MMP-9 EnzymesIC50: 102 nM

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against multidrug-resistant bacterial strains. Among the tested compounds, one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent .
  • Cytotoxicity Assessment : In another investigation, several pyrrolidine compounds were tested for their cytotoxic effects on cancer cell lines. Results showed that certain derivatives had antiproliferative effects much greater than those observed with conventional chemotherapeutics .
  • Metalloprotease Inhibition : Research has demonstrated that pyrrolidine derivatives can inhibit metalloproteases effectively, which are crucial in the progression of several diseases including cancer and cardiovascular diseases. This finding opens avenues for developing new therapeutic agents targeting these enzymes .

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